

Thermochemical Data of (1-Ethoxyvinyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: Benzene, (1-ethoxyethenyl)-

Cat. No.: B15178028

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Executive Summary

This technical guide addresses the thermochemical properties of (1-Ethoxyvinyl)benzene. A comprehensive search of available scientific literature and databases revealed a notable absence of experimentally determined or computationally predicted thermochemical data, such as enthalpy of formation, entropy, and heat capacity, for this specific compound.

In light of this data gap, this guide provides a summary of available thermochemical data for structurally analogous compounds, namely styrene and ethyl vinyl ether. This information is intended to offer a valuable point of reference for researchers and scientists. Additionally, this guide outlines the detailed experimental protocols for common techniques used in the determination of thermochemical properties for organic compounds, which can be applied to (1-Ethoxyvinyl)benzene in future studies.

Thermochemical Data for (1-Ethoxyvinyl)benzene

As of the date of this publication, no experimental or calculated thermochemical data for (1-Ethoxyvinyl)benzene (CAS No. 6230-62-2) have been reported in publicly accessible databases or the scientific literature.

Thermochemical Data of Structurally Similar Compounds

To provide a useful thermochemical context, this section presents data for styrene and ethyl vinyl ether, which share key structural motifs with (1-Ethoxyvinyl)benzene. Styrene possesses the vinylbenzene core, while ethyl vinyl ether contains the ethoxyvinyl group.

Table 1: Thermochemical Data for Styrene ($\text{C}_6\text{H}_5\text{CH}=\text{CH}_2$)

Property	Value	Units	Method	Reference
Enthalpy of Formation (Gas, 298.15 K)	147.36 ± 0.59	kJ/mol	Combustion Calorimetry	--INVALID-LINK-- [1]
Enthalpy of Formation (Liquid, 298.15 K)	103.6 ± 0.5	kJ/mol	Combustion Calorimetry	--INVALID-LINK-- [1]
Standard Molar Entropy (Gas, 298.15 K)	344.05 ± 2.09	J/mol·K	--INVALID-LINK-- [1]	
Molar Heat Capacity (Gas, 298.15 K)	115.7	J/mol·K	--INVALID-LINK-- [1]	

Table 2: Thermochemical Data for Ethyl Vinyl Ether ($\text{CH}_3\text{CH}_2\text{OCH}=\text{CH}_2$)

Property	Value	Units	Method	Reference
Enthalpy of Formation (Gas, 298.15 K)	-132.2 ± 1.3	kJ/mol	Combustion Calorimetry	--INVALID-LINK--
Enthalpy of Formation (Liquid, 298.15 K)	-159.0 ± 1.2	kJ/mol	Combustion Calorimetry	--INVALID-LINK--
Standard Molar Entropy (Gas, 298.15 K)	315.5 ± 2.1	J/mol·K	--INVALID-LINK--	
Molar Heat Capacity (Gas, 298.15 K)	95.4	J/mol·K	--INVALID-LINK--	

Experimental Protocols for Thermochemical Data Determination

The following sections detail the methodologies for key experiments used to determine the thermochemical properties of organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a compound is often derived from its enthalpy of combustion, which can be determined experimentally using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the liquid organic compound (typically 0.5 - 1.5 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

- **Assembly and Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is placed in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Calculations:** The heat released by the combustion of the sample (q_{reaction}) is calculated using the equation:

$$q_{\text{reaction}} = - (C_{\text{calorimeter}} * \Delta T)$$

where $C_{\text{calorimeter}}$ is the heat capacity of the calorimeter (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid) and ΔT is the corrected temperature rise.

- **Enthalpy of Combustion:** The molar enthalpy of combustion (ΔH_{c}) is then calculated by dividing the heat of reaction by the number of moles of the sample.
- **Enthalpy of Formation:** The standard enthalpy of formation ($\Delta H_{\text{f}}^{\circ}$) is calculated from the standard enthalpy of combustion ($\Delta H_{\text{c}}^{\circ}$) using Hess's Law.



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Figure 1. General experimental workflow for determining the enthalpy of formation using combustion calorimetry.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of the liquid (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes heating and cooling cycles to erase the thermal history of the sample.
- **Data Collection:** The sample is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range. The DSC instrument measures the difference in heat flow between the sample and the reference pan required to maintain them at the same temperature.
- **Baseline Correction:** A baseline scan is performed with two empty pans to account for any instrumental asymmetry. This baseline is then subtracted from the sample scan.
- **Heat Capacity Calculation:** The heat capacity (C_p) of the sample is calculated using the following equation:

$$C_p = (\text{DSC_signal} / \text{heating_rate}) * (C_{p_std} / \text{DSC_signal_std})$$

where DSC_signal is the heat flow difference for the sample, heating_rate is the rate of temperature increase, and C_{p_std} and DSC_signal_std are the known heat capacity and measured heat flow difference for a standard material (e.g., sapphire) under the same conditions.

Conclusion

While direct thermochemical data for (1-Ethoxyvinyl)benzene remains unavailable, this guide provides valuable reference data from structurally similar compounds, styrene and ethyl vinyl ether. The detailed experimental protocols for bomb calorimetry and differential scanning

calorimetry offer a clear path for researchers to determine the thermochemical properties of (1-Ethoxyvinyl)benzene. The generation of such experimental data would be a significant contribution to the field, enabling more accurate thermodynamic modeling and a deeper understanding of the chemical behavior of this compound.

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References

- 1. Styrene [webbook.nist.gov]
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